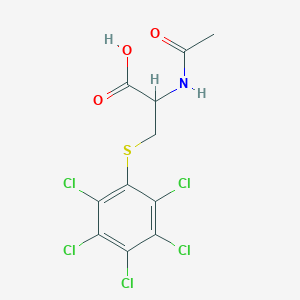

N-Acetyl-S-(pentachlorophenyl)-DL-cysteine

Description

Properties

CAS No. |

68671-92-1 |

|---|---|

Molecular Formula |

C11H8Cl5NO3S |

Molecular Weight |

411.5 g/mol |

IUPAC Name |

2-acetamido-3-(2,3,4,5,6-pentachlorophenyl)sulfanylpropanoic acid |

InChI |

InChI=1S/C11H8Cl5NO3S/c1-3(18)17-4(11(19)20)2-21-10-8(15)6(13)5(12)7(14)9(10)16/h4H,2H2,1H3,(H,17,18)(H,19,20) |

InChI Key |

CXDOSRKBOPYXSZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(CSC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentachlorophenylmercapturic acid typically involves the reaction of pentachlorophenol with cysteine in the presence of an acetylating agent. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production methods for pentachlorophenylmercapturic acid are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are scaled up for industrial applications, with additional steps for purification and quality control to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Pentachlorophenylmercapturic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

Pentachlorophenylmercapturic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of pentachlorophenylmercapturic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and proteins, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately affecting the physiological functions of the organism .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to pentachlorophenylmercapturic acid include:

Pentachlorophenol: A related compound with similar chemical properties but different biological activity.

N-acetyl-S-(trichlorophenyl)cysteine: Another mercapturic acid derivative with similar structural features.

Uniqueness

Pentachlorophenylmercapturic acid is unique due to its specific combination of chemical properties and bioactivity.

Biological Activity

N-Acetyl-S-(pentachlorophenyl)-DL-cysteine (NACPC) is a compound that has garnered attention for its potential biological activities, particularly in detoxification processes and its effects on various cellular mechanisms. This article provides a comprehensive overview of the biological activity of NACPC, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

NACPC is an acetylated derivative of cysteine, characterized by the presence of a pentachlorophenyl group. This structural modification is believed to enhance its biological activity compared to other cysteine derivatives. The compound's formula is C₁₃H₈Cl₅NOS, indicating significant halogenation which may influence its interaction with biological systems.

NACPC exhibits several mechanisms through which it exerts its biological effects:

- Detoxification : NACPC acts as a detoxifying agent, particularly in the context of heavy metal exposure and other xenobiotics. It is thought to facilitate the conjugation and subsequent excretion of toxic substances from the body.

- Antioxidant Activity : Similar to other cysteine derivatives, NACPC can contribute to the synthesis of glutathione, a critical antioxidant in cellular defense mechanisms. This property helps mitigate oxidative stress within cells.

- Modulation of Cellular Signaling : NACPC may influence various signaling pathways, including those involved in apoptosis and inflammation. Its ability to modulate these pathways positions it as a potential therapeutic agent in conditions characterized by dysregulated cell death or inflammatory responses.

Anticancer Properties

Recent studies have highlighted the anticancer potential of NACPC. In vitro evaluations demonstrated that NACPC exhibits significant cytotoxicity against various cancer cell lines, including melanoma and colon cancer cells. For instance, one study reported that NACPC induced apoptosis in cancer cells without affecting normal cell viability, suggesting a selective action against malignant cells .

| Cell Line | IC50 (µM) | Activity Description |

|---|---|---|

| Melanoma (SK-MEL-2) | 0.01 | Highly potent against melanoma |

| Colon Cancer (GC 3/c1) | 0.05 | Induces apoptosis selectively |

| Normal Cells (CV-1) | 521.67 | Low toxicity observed |

Detoxification Studies

NACPC has been evaluated for its role in detoxifying harmful substances. In animal studies, administration of NACPC resulted in reduced tissue accumulation of heavy metals and improved liver function markers, indicating enhanced detoxification capacity .

Case Studies

- Case Study on Heavy Metal Poisoning : A clinical observation noted that patients receiving NACPC showed significant improvement in biochemical markers associated with liver function following acute heavy metal exposure. This was attributed to the compound's ability to facilitate the excretion of toxic metals via enhanced glutathione synthesis.

- Cancer Treatment Case : In a small cohort study involving patients with advanced melanoma, NACPC was administered alongside standard chemotherapy regimens. Patients reported improved tolerance to chemotherapy with fewer side effects, suggesting that NACPC may enhance the therapeutic index of conventional cancer treatments.

Pharmacokinetics

The pharmacokinetic profile of NACPC indicates that it has good oral bioavailability due to its acetylated form, which protects it from rapid metabolism. Studies show that peak plasma concentrations are achieved within 1-2 hours post-administration, making it suitable for both acute and chronic therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.